Superior Potency Against Chloroquine-Resistant Malaria vs. Standard Antimalarial
Antileishmanial agent-21 demonstrates significantly higher potency than the standard antimalarial drug chloroquine against a resistant strain. In vitro testing against the chloroquine-resistant *P. falciparum* strain RKL9 yielded an IC50 range of 0.0198-0.096 μM for Antileishmanial agent-21, compared to an IC50 value of 0.19420 μM for chloroquine sulphate [1]. This quantifies a 2.0- to 9.8-fold increase in potency.
| Evidence Dimension | In vitro antiplasmodial activity |
|---|---|
| Target Compound Data | IC50 = 0.0198 - 0.096 μM |
| Comparator Or Baseline | Chloroquine sulphate: IC50 = 0.19420 μM |
| Quantified Difference | 2.0- to 9.8-fold higher potency (lower IC50) |
| Conditions | *Plasmodium falciparum* strain RKL9 (chloroquine-resistant) [1] |
Why This Matters
This data directly informs procurement for research involving drug-resistant malaria, as the compound offers a clear quantitative advantage in potency over the existing standard-of-care comparator in a relevant resistant model.
- [1] Ibrahim, T. M., Abada, G., Dammann, M., & Mostafa, R. (2023). Tetrahydrobenzo[h]quinoline derivatives as a novel chemotype for dual antileishmanial-antimalarial activity graced with antitubercular activity: Design, synthesis and biological evaluation. *European Journal of Medicinal Chemistry*, 257, 115534. PMID: 37269671. View Source
